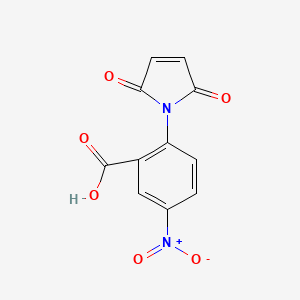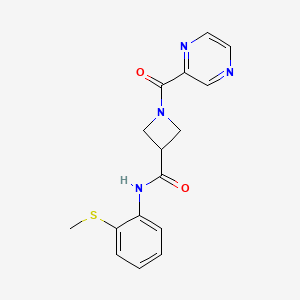![molecular formula C17H13FN2O5 B2810925 [2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate CAS No. 878263-89-9](/img/structure/B2810925.png)
[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate” is complex. A related compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one”, has a monoclinic crystal structure with a = 9.1987 (2) Å, b = 17.5458 (3) Å, c = 8.5802 (2) Å, β = 108.193 (3)°, V = 1315.60 (5) Å^3, Z = 4 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of carbazoles, dibenzofurans, and dibenzothiophenes through anionic cyclization involving benzyne-tethered aryllithium intermediates (Sanz et al., 2006).
Multicomponent Reactions : It is involved in multicomponent reactions, such as the formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones, which are significant in organic chemistry and possibly in the synthesis of biologically active compounds (Opatz & Ferenc, 2005).
Cytotoxic Activity : Derivatives of this compound have been synthesized and evaluated for cytotoxic activities, particularly against leukemia and lung carcinoma, indicating potential applications in cancer research (Deady et al., 2005).
Coordination Chemistry : The compound is used in the formation of complex structures like triaquabis(4-formylbenzoato-κ2O,O′)cadmium(II) hydrate, demonstrating its role in coordination chemistry and material science (Deng et al., 2006).
Rhodium-Catalyzed Oxidative Coupling : It's applied in rhodium-catalyzed oxidative coupling reactions, which are significant in the synthesis of condensed heterocyclic compounds, highlighting its role in advanced synthetic methodologies (Shimizu et al., 2009).
Antibacterial Agents : The fluorophenyl group, a component of this compound, has been utilized in synthesizing new molecules with potential antibacterial activities, indicating its relevance in medicinal chemistry and drug development (Holla et al., 2003).
Anaerobic Transformation Studies : The compound has also been studied in the context of the anaerobic transformation of phenol to benzoate, which is pertinent in environmental chemistry and biodegradation studies (Genthner et al., 1989).
Synthesis of Phthalide and Isoindolinone Derivatives : This compound facilitates the synthesis of various heterocyclic organic compounds such as phthalides and isoindolinones, which are important in pharmaceutical and organic chemistry (Niedek et al., 2016).
Mécanisme D'action
Mode of Action
The exact mode of action of [2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate is currently unknown due to the lack of specific research on this compound . The compound likely interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to elucidate the precise mechanisms involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body. More research is needed to understand how these environmental factors affect the action of this compound.
Propriétés
IUPAC Name |
[2-[(2-fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5/c18-13-3-1-2-4-14(13)19-17(24)20-15(22)10-25-16(23)12-7-5-11(9-21)6-8-12/h1-9H,10H2,(H2,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHBFBKCVKFVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)COC(=O)C2=CC=C(C=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85269337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2810842.png)
![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)
![Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810844.png)
![N-ethyl-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2810846.png)

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2810856.png)
![Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2810857.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole](/img/structure/B2810859.png)
![N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2810860.png)
![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2810865.png)